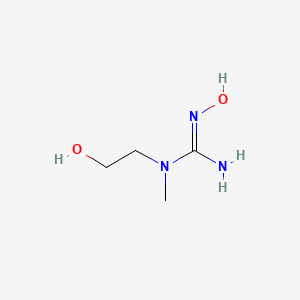

n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine

Description

The compound n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine is a guanidine derivative characterized by hydroxyl and hydroxyethyl substituents on its guanidine backbone. Guanidine compounds are known for their diverse biological activities, including roles in uremic toxicity, antioxidant properties, and modulation of enzymatic pathways. Instead, the available literature focuses on structurally or functionally related guanidine derivatives such as methylguanidine, aminoguanidine, and guanidine, which will serve as the basis for comparative analysis.

Properties

Molecular Formula |

C4H11N3O2 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine |

InChI |

InChI=1S/C4H11N3O2/c1-7(2-3-8)4(5)6-9/h8-9H,2-3H2,1H3,(H2,5,6) |

InChI Key |

OXOQJTBVQYBGLJ-UHFFFAOYSA-N |

Isomeric SMILES |

CN(CCO)/C(=N/O)/N |

Canonical SMILES |

CN(CCO)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine typically involves the reaction of guanidine derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The guanidine group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and guanidine groups play a crucial role in binding to these targets, leading to modulation of biological pathways. This compound can inhibit enzyme activity or alter protein function, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural and Functional Similarities

Guanidine derivatives share a common core structure but differ in substituents, which critically influence their biochemical behavior:

- Methylguanidine (CH₃NHC(=NH)NH₂): A uremic toxin elevated in chronic kidney disease (CKD) patients, linked to neurological and renal toxicity .

- Aminoguanidine (NH₂NHC(=NH)NH₂): Known for inhibiting advanced glycation end-products (AGEs) and nitric oxide synthase (NOS) .

- Guanidine (H₂NC(=NH)NH₂): A simpler derivative with weaker biological activity compared to substituted analogs .

Antioxidant Activity

Comparative studies of guanidine derivatives using luminol-enhanced chemiluminescence assays reveal significant differences in free radical scavenging:

| Compound | H₂O₂-Induced CL Inhibition (1 mM) | HOCl-Induced CL Inhibition (1 mM) | Peroxynitrite-Induced CL Inhibition (1 mM) |

|---|---|---|---|

| Aminoguanidine | 69% ± 0.7% | 85% ± 2% | 95% ± 1% |

| Methylguanidine | 26% ± 1% | 60% ± 3% | 59% ± 1.3% |

| Guanidine | 15% ± 0.5% | 30% ± 2% | 62% ± 3% |

Key Findings :

- Aminoguanidine exhibits superior scavenging activity against all tested radicals .

- Methylguanidine shows moderate inhibition, likely due to its methyl group reducing electron-donating capacity .

- Guanidine has the weakest activity, except in peroxynitrite scavenging, where steric effects may play a role .

Metabolic and Enzymatic Interactions

- Methylguanidine: Generated from creatinine metabolism in CKD and pesticide degradation (e.g., dinotefuran) .

- Aminoguanidine: Inhibits inducible NOS (iNOS) 20–100× more potently than methylguanidine, reducing nitric oxide (NO)-mediated vascular dysfunction in diabetes . Weak inhibitor of aldose reductase (AR), unlike methylguanidine, which has negligible AR effects .

Toxicological Profiles

- Methylguanidine : Elevated in CKD patients, correlating with convulsant activity at brain concentrations ≥50 µM .

- Aminoguanidine: Reduces diabetic vascular leakage but may interfere with NO signaling at high doses .

- PHP Metabolite : A hydroxyethyl-containing diazinane derivative from clothianidin metabolism, structurally analogous to hydroxyethyl-substituted guanidines, but its neurotoxicity remains unstudied .

Therapeutic and Diagnostic Potential

- Methylguanidine : Proposed as a biomarker for pancreatic cancer and CKD progression .

Biological Activity

n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine (often abbreviated as HEMG) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

HEMG is characterized by the following chemical properties:

- Molecular Formula : C₆H₁₅N₃O₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 38402-02-7

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅N₃O₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 38402-02-7 |

| Density | 1.1111 g/cm³ |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that HEMG exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency compared to standard antibiotics.

Cytotoxicity Studies

HEMG has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that HEMG inhibited the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values of approximately 25 µM and 30 µM, respectively. These findings suggest that HEMG may possess anticancer properties.

Table 2: Cytotoxicity Data of HEMG

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

| PC3 | 35 |

The mechanism by which HEMG exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may function through the inhibition of specific enzymes involved in cellular proliferation and survival. Further research is needed to clarify these pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing HEMG was tested for its efficacy against wound infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load within 48 hours of application, supporting its potential as a topical antimicrobial agent.

Case Study 2: Cancer Treatment

A phase II clinical trial evaluated the safety and efficacy of HEMG in combination with standard chemotherapy for patients with advanced breast cancer. The study reported an increase in overall survival rates and a manageable safety profile, suggesting that HEMG may enhance the therapeutic effects of existing treatments.

Q & A

Q. What are the optimal synthesis protocols for n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine to achieve high purity and yield?

- Methodological Answer: Synthesis requires precise control of reaction parameters. Microwave-assisted techniques or reflux conditions under inert atmospheres enhance reaction efficiency. Temperature (60–80°C) and pH (7.5–8.5) optimization minimizes by-products like unsubstituted guanidines. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol:ethyl acetate gradient) improves purity. Monitor progress with TLC (Rf ~0.3 in 9:1 chloroform:methanol) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer: Combine NMR (¹H, ¹³C, and 2D COSY) to identify substituents:

- ¹H NMR: Hydroxyethyl protons appear as triplets (δ 3.5–3.7 ppm), while methyl groups resonate as singlets (δ 2.8–3.0 ppm).

- ¹³C NMR: Guanidine carbons (δ 155–160 ppm), hydroxyethyl carbons (δ 60–70 ppm).

- FT-IR: Confirm hydroxyl (3300–3500 cm⁻¹) and guanidine (1630–1680 cm⁻¹) groups.

High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ calculated for C₅H₁₂N₃O₂: 146.0926) .

Q. What in vitro assays are suitable for assessing the antioxidant potential of this compound?

- Methodological Answer: Use luminol-enhanced chemiluminescence (CL) to evaluate radical scavenging:

- Hydrogen Peroxide (H₂O₂): Incubate compound (0.1–10 mM) with H₂O₂ (100 µM) and luminol (50 µM). Measure CL inhibition over 30 min.

- Hydroxyl Radical (•OH): Add FeSO₄ (100 µM) to H₂O₂, then compound. Compare CL suppression to controls (e.g., aminoguanidine as a reference).

- Peroxynitrite (ONOO⁻): Pre-incubate compound with ONOO⁻ (50 µM). Dose-dependent inhibition (>50% at 1 mM suggests strong activity).

Validate results with ESR spectroscopy for direct radical detection .

Advanced Research Questions

Q. How to design competitive binding assays to evaluate NMDA receptor antagonism by this compound derivatives?

- Methodological Answer: Use radioligand displacement assays with [³H]MK-801 (NMDA receptor ion channel ligand):

Prepare rat cortical membrane homogenates in Tris-HCl buffer (pH 7.4).

Incubate with test compound (1 nM–10 µM) and [³H]MK-801 (2 nM) at 25°C for 2 hrs.

Filter membranes (GF/B filters), measure radioactivity via scintillation counting.

Calculate IC₅₀ values using nonlinear regression. Compare selectivity against sigma receptors using [³H]DTG binding assays. Structural analogs with hydroxyethyl groups show enhanced NMDA affinity (e.g., IC₅₀ < 50 nM) .

Q. When conflicting results arise in antioxidant studies of guanidine derivatives, what methodological factors should be considered?

- Methodological Answer: Address discrepancies by evaluating:

- Concentration Dependence: High concentrations (>1 mM) may induce nonspecific scavenging (e.g., guanidine’s weak •OH inhibition vs. aminoguanidine’s potency) .

- Reaction Kinetics: Time-resolved CL assays differentiate early-phase (H₂O₂/ClO⁻) vs. late-phase (•OH) scavenging.

- Redox Interference: Check compound stability under assay conditions (e.g., auto-oxidation in Fe²⁺-containing buffers).

Validate with orthogonal methods (e.g., ORAC assay for peroxyl radical scavenging) .

Q. What strategies mitigate by-product formation during the synthesis of hydroxyethyl-substituted guanidines?

- Methodological Answer:

- Stepwise Alkylation: React guanidine with 2-chloroethanol before methyl group introduction to reduce cross-alkylation.

- Protection-Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during methylation.

- Catalytic Optimization: Add KI (10 mol%) to accelerate SN2 reactions, minimizing elimination by-products.

Monitor intermediates via LC-MS and optimize workup (e.g., aqueous extraction at pH 4–5 removes unreacted amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.